molecular formula C22H22N2O2S B15021693 Thiophene-2,5-dicarboxylic acid, bis(phenethylamide)

Thiophene-2,5-dicarboxylic acid, bis(phenethylamide)

Cat. No.: B15021693
M. Wt: 378.5 g/mol
InChI Key: ZPDYFZMOCXSQQQ-UHFFFAOYSA-N
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Description

N2,N5-BIS(2-PHENYLETHYL)THIOPHENE-2,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a sulfur-containing heterocycle that is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

2-N,5-N-bis(2-phenylethyl)thiophene-2,5-dicarboxamide

InChI

InChI=1S/C22H22N2O2S/c25-21(23-15-13-17-7-3-1-4-8-17)19-11-12-20(27-19)22(26)24-16-14-18-9-5-2-6-10-18/h1-12H,13-16H2,(H,23,25)(H,24,26)

InChI Key

ZPDYFZMOCXSQQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(S2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-BIS(2-PHENYLETHYL)THIOPHENE-2,5-DICARBOXAMIDE typically involves the reaction of thiophene-2,5-dicarboxylic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 2-phenylethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2,N5-BIS(2-PHENYLETHYL)THIOPHENE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N2,N5-BIS(2-PHENYLETHYL)THIOPHENE-2,5-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N5-BIS(2-PHENYLETHYL)THIOPHENE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N5-BIS(2-PHENYLETHYL)THIOPHENE-2,5-DICARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl groups and carboxamide functionalities contribute to its potential as a versatile compound in various applications.

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